molecular formula C24H21N3O4 B1226663 2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

Cat. No.: B1226663
M. Wt: 415.4 g/mol
InChI Key: FCERKWLJIGNRPV-UHFFFAOYSA-N
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Description

ML073 is a small molecule drug that acts as an antagonist for the neuropeptide Y receptor type 2 (NPY2R). This compound has been primarily investigated for its potential therapeutic applications in treating anxiety disorders .

Scientific Research Applications

    Chemistry: ML073 serves as a model compound for studying the structure-activity relationship of NPY2R antagonists.

    Biology: Researchers use ML073 to investigate the role of NPY2R in various physiological processes, including appetite regulation and stress response.

    Medicine: ML073 is being explored as a potential therapeutic agent for treating anxiety disorders due to its ability to modulate the activity of NPY2R.

    Industry: While not yet widely adopted in industrial applications, ML073’s unique properties make it a candidate for further exploration in drug development and other fields.

Preparation Methods

The synthesis of ML073 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes:

    Formation of the core structure: This step involves the construction of the bicyclic core through a series of cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s activity and selectivity towards NPY2R.

Chemical Reactions Analysis

ML073 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML073 might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

ML073 exerts its effects by binding to the neuropeptide Y receptor type 2 (NPY2R) and blocking its activity. This receptor is involved in various physiological processes, including appetite regulation, stress response, and anxiety. By antagonizing NPY2R, ML073 can modulate these processes and potentially alleviate symptoms of anxiety disorders .

Comparison with Similar Compounds

ML073 is unique among NPY2R antagonists due to its specific binding affinity and selectivity. Similar compounds include:

    BIIE0246: Another NPY2R antagonist with a different chemical structure but similar pharmacological effects.

    JNJ-31020028: A compound that also targets NPY2R but has a different binding profile and potency.

Compared to these compounds, ML073 offers a distinct balance of efficacy and selectivity, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O4/c1-29-20-8-5-7-18(14-20)24-26-23(27-31-24)16-10-12-19(13-11-16)25-22(28)15-17-6-3-4-9-21(17)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

FCERKWLJIGNRPV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

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